(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-Bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a hexyl chain, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the chromene derivative.
Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone, often under dehydrating conditions to drive the reaction to completion.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions, typically using hexyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the chromene core can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of chromone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing molecular recognition processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which (2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromophenyl group can participate in halogen bonding, while the imino and hydroxyl groups can form hydrogen bonds with biological targets. The hexyl chain may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chlorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methylphenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide
Uniqueness
Compared to its analogs, (2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s larger atomic size and ability to participate in halogen bonding can lead to distinct biological and chemical properties, making this compound particularly interesting for further study.
Properties
IUPAC Name |
2-(4-bromophenyl)imino-6-hexyl-7-hydroxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-2-3-4-5-6-14-11-15-12-18(21(24)27)22(28-20(15)13-19(14)26)25-17-9-7-16(23)8-10-17/h7-13,26H,2-6H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCCHENVYBAIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Br)O2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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